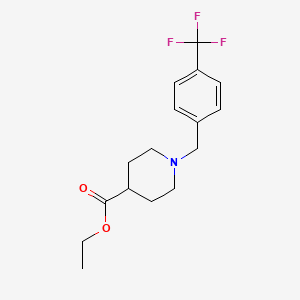
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a compound that falls within the broader category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. These compounds often function as inhibitors of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain, potentially improving cognitive function .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce various functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of a benzyl group and an aminoethyl moiety to the piperidine ring, with further modifications to the benzamide group enhancing anti-AChE activity . Similarly, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate involves reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . These synthetic routes are crucial for creating compounds with the desired biological activity and selectivity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to modulate the compound's properties. The molecular geometry and electronic distribution of these compounds can be studied using spectroscopic methods and theoretical calculations, such as density functional theory (DFT). For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the compound's hydrogen bonding sites were confirmed through Mulliken population analysis .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. These reactions include esterification, hydrogenation, reductive amination, and nucleophilic substitution, among others . The choice of reaction conditions, such as the use of specific catalysts or reagents, can influence the yield and selectivity of the desired products. For instance, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by certain microorganisms can produce diastereo- and enantioselective hydroxy esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a bulky substituent in the para position of the benzamide moiety can significantly increase the anti-AChE activity of the compound . Additionally, the presence of specific functional groups can affect the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system activity.
Propriétés
IUPAC Name |
ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNPIQSTLPNVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

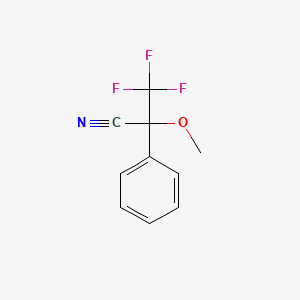
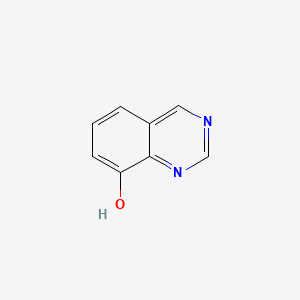
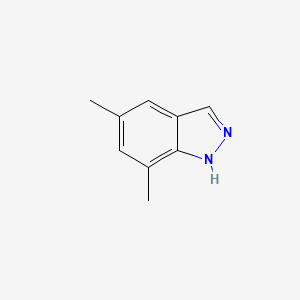
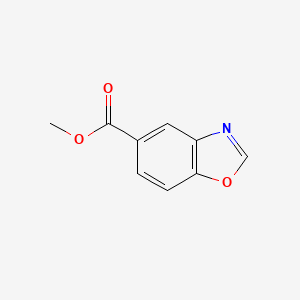
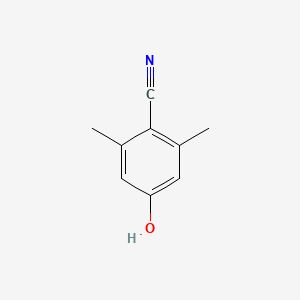
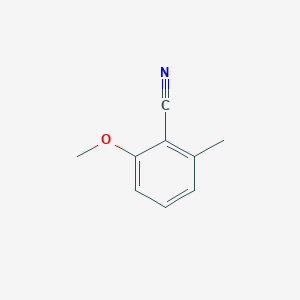
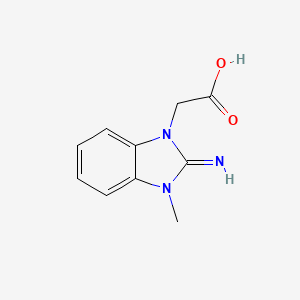
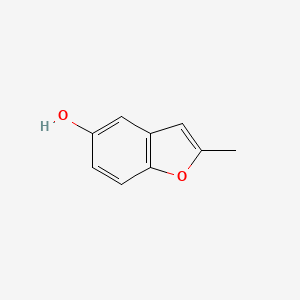
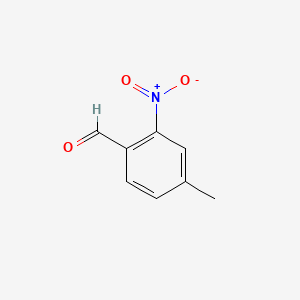
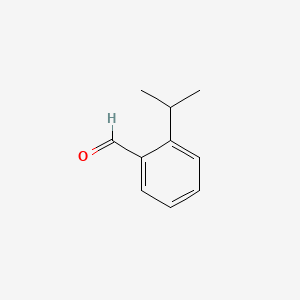
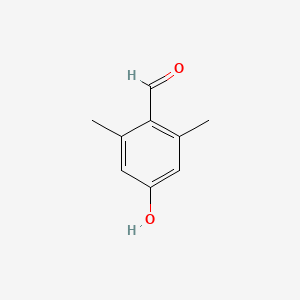
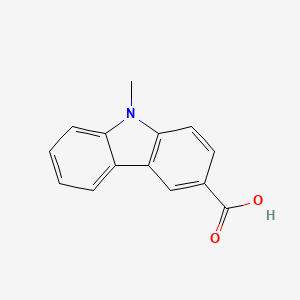
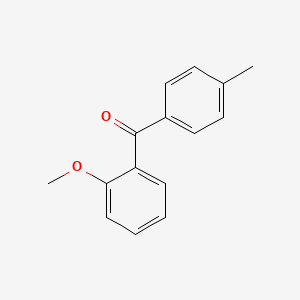
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)